

Review of 7-Bromo-3-methyl-1H-indazole and related compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-3-methyl-1H-indazole**

Cat. No.: **B1519952**

[Get Quote](#)

An In-depth Technical Guide to **7-Bromo-3-methyl-1H-indazole** and its Analogs for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.^[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing potent and selective therapeutics.^{[1][2]} This guide focuses on a specific, high-value derivative, **7-Bromo-3-methyl-1H-indazole**, a key building block for creating complex molecular architectures. We will explore its synthesis, physicochemical properties, chemical reactivity, and significant role in the development of targeted therapies, particularly in oncology. This document serves as a technical resource for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and actionable experimental protocols.

The Indazole Scaffold: A Privileged Structure in Medicine

Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and, most notably, anti-cancer properties.^{[1][2]} The success of drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) underscores the scaffold's ability to interact with critical biological targets.^[3] The indazole nucleus typically exists in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the

¹H-tautomer being the most thermodynamically stable and predominant form.^[1] The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly adaptable platform for drug design.

Physicochemical and Spectroscopic Profile of 7-Bromo-3-methyl-1H-indazole

Understanding the fundamental properties of a chemical entity is critical for its application in synthesis and drug development. **7-Bromo-3-methyl-1H-indazole** is a solid at room temperature with predictable solubility in common organic solvents.

Table 1: Physicochemical Properties of **7-Bromo-3-methyl-1H-indazole**

Property	Value	Source
CAS Number	1159511-75-7	N/A
Molecular Formula	C ₈ H ₇ BrN ₂	N/A
Molecular Weight	211.06 g/mol	N/A
Boiling Point	341.4±22.0 °C (Predicted)	N/A
Density	1.654±0.06 g/cm ³ (Predicted)	N/A
Purity	Typically >96%	N/A
Physical Form	Solid	N/A

Analytical Characterization

Confirmation of the structure is achieved through standard analytical techniques. While a published spectrum for the exact indazole is not readily available, data from the structurally analogous compound 7-Bromo-3-methyl-1H-indole provides a strong predictive basis for expected NMR shifts.^[4]

Table 2: Predicted Spectroscopic Data for **7-Bromo-3-methyl-1H-indazole**

Technique	Expected Data	Rationale / Comments
¹ H NMR	δ (ppm): ~8.1 (br s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (t, 1H), ~2.4 (s, 3H, CH ₃).	Based on data for 7-bromo-3-methyl-1H-indole, with shifts adjusted for the indazole ring system. ^[4] The NH proton is exchangeable with D ₂ O.
¹³ C NMR	δ (ppm): ~140-145 (C=N), ~130-135 (C-Ar), ~120-125 (C-Ar), ~115-120 (C-Ar), ~105 (C-Br), ~10 (CH ₃).	Based on data for 7-bromo-3-methyl-1H-indole. ^[4] The C-Br bond will significantly shield the attached carbon.
Mass Spec (EI)	m/z: 210/212 (M ⁺ , characteristic bromine isotope pattern), fragments corresponding to loss of Br, CH ₃ , N ₂ .	The presence of a 1:1 isotopic pattern for the molecular ion is a definitive indicator of a single bromine atom.

Synthesis Strategies: Constructing the Core

The synthesis of **7-Bromo-3-methyl-1H-indazole** can be approached logically by first forming the 3-methyl-1H-indazole core, followed by a regioselective bromination at the C7 position. This approach offers a clear and controllable pathway using well-established chemical transformations.

[Click to download full resolution via product page](#)

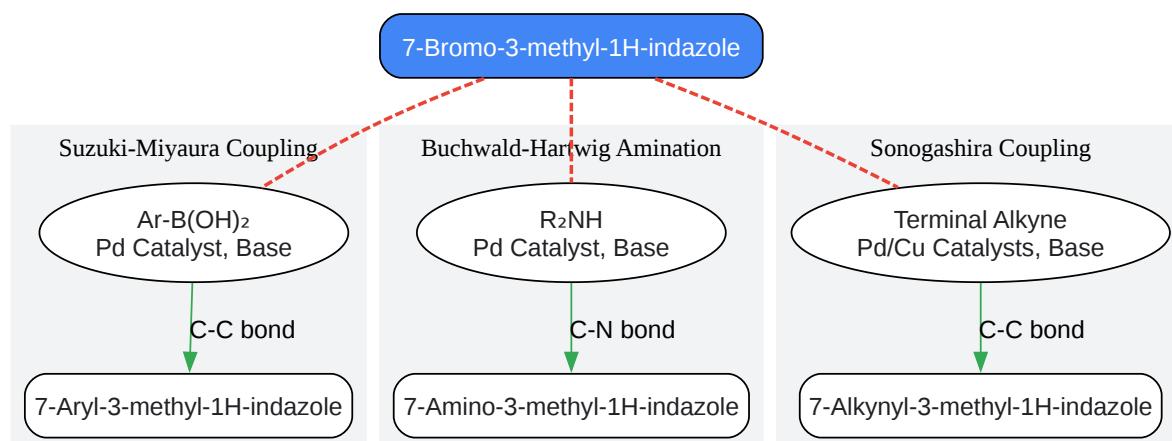
Figure 1: Proposed synthetic workflow for **7-Bromo-3-methyl-1H-indazole**.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is a composite method based on established procedures for indazole synthesis and subsequent regioselective bromination.^[5]

Part A: Synthesis of 3-Methyl-1H-indazole

- **Rationale:** This step utilizes a classical approach, such as the Jacobson or a related cyclization method, to form the indazole core from an appropriately substituted aniline precursor.
- **Methodology:**
 - To a stirred solution of 2-aminoacetophenone (1 equivalent) in glacial acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.
 - Maintain the temperature for 1 hour after the addition is complete.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
 - The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
 - Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-methyl-1H-indazole.


Part B: Regioselective C7-Bromination

- **Rationale:** Direct bromination of the 3-methyl-1H-indazole intermediate is performed. The C7 position is targeted due to the directing effects of the heterocyclic system. N-Bromosuccinimide (NBS) is a reliable reagent for this transformation.[\[6\]](#)
- **Methodology:**
 - Dissolve 3-methyl-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
 - Cool the solution to 0 °C in an ice bath.

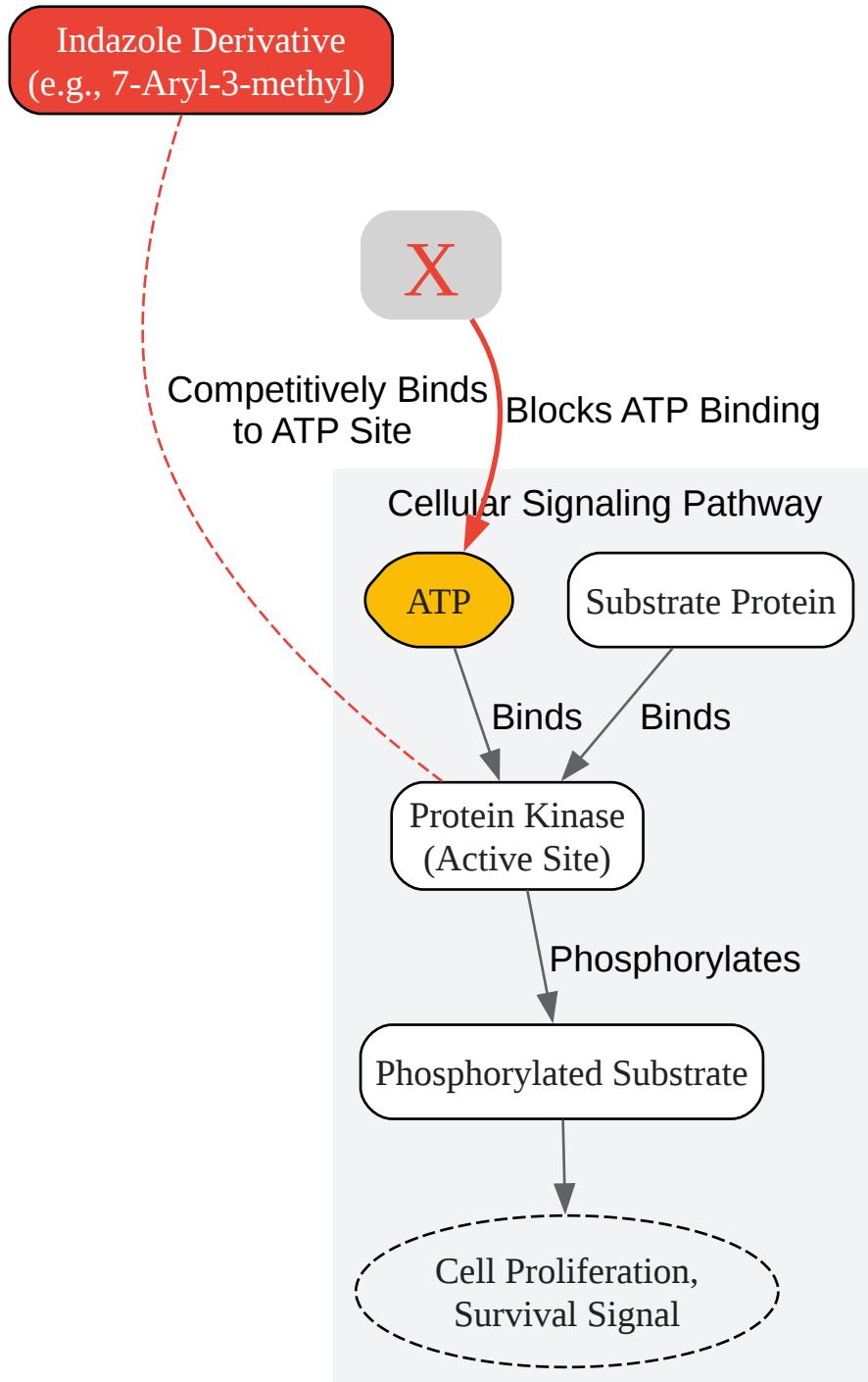
- Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding water.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **7-Bromo-3-methyl-1H-indazole**.

Chemical Reactivity and Derivatization

The true value of **7-Bromo-3-methyl-1H-indazole** in drug development lies in its potential as a versatile chemical scaffold. The C7-bromo substituent is not merely a modulator of activity but a synthetic handle for introducing further molecular complexity via modern cross-coupling reactions.

[Click to download full resolution via product page](#)

Figure 2: Key cross-coupling reactions for derivatization of the core scaffold.


Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

- Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5][7] It allows for the introduction of a diverse range of aryl or heteroaryl groups at the C7 position, which is crucial for exploring structure-activity relationships (SAR).
- Methodology:
 - To a microwave vial or Schlenk flask, add **7-Bromo-3-methyl-1H-indazole** (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2 equivalents).[8]
 - Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
 - Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
 - Heat the reaction mixture to 100-140 °C, either conventionally or using microwave irradiation, for 1-4 hours.[8] Monitor completion by LC-MS.
 - After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
 - Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
 - Purify the residue by column chromatography to yield the 7-aryl-3-methyl-1H-indazole product.

Biological Significance and Therapeutic Applications

Indazole derivatives are potent modulators of various biological pathways, with a particularly strong footprint in oncology as protein kinase inhibitors.[3][9] Kinases are enzymes that play a

pivotal role in cell signaling, and their dysregulation is a common driver of cancer cell proliferation and survival.[3]

[Click to download full resolution via product page](#)

Figure 3: Mechanism of action for indazole-based kinase inhibitors.

Many indazole-based drugs function by competitively binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.^[3] Derivatives of **7-Bromo-3-methyl-1H-indazole** are actively being explored as inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, which are implicated in various solid tumors.^{[1][3]}

The Importance of Isomerism: A Comparative Analysis

The precise placement of the bromo and methyl groups on the indazole ring is not trivial; it profoundly impacts the molecule's properties and biological function.^{[10][11]} While **7-Bromo-3-methyl-1H-indazole** is the focus, understanding its relationship to other isomers (e.g., 5-bromo or 6-bromo analogs) is crucial for rational drug design.

Table 3: Predicted Influence of Bromine Position on Indazole Properties

Isomer Position	Predicted Chemical Reactivity (e.g., Suzuki Coupling)	Predicted Biological Interaction	Rationale
C7-Bromo	Moderately reactive; may require stronger conditions due to steric hindrance from the fused ring system.	Provides a vector for substitution pointing into a specific region of a binding pocket. Can form key halogen bonds.	The proximity to the bicyclic core can sterically shield the C-Br bond.[5]
C6-Bromo	Highly reactive; sterically accessible.	The substituent vector is directed outwards from the core, suitable for targeting solvent-exposed regions or larger pockets.	This position is generally unhindered, facilitating catalyst approach.[12]
C5-Bromo	Highly reactive; sterically accessible.	Similar to C6, provides an accessible vector for modification. Electronic effects differ from C6.	The position relative to the nitrogen atoms influences the electronic nature of the C-Br bond.
C4-Bromo	Moderately reactive; potential for steric hindrance from the pyrazole NH group.	Can significantly alter binding by interacting with different amino acid residues compared to other isomers.	The "peri" interaction with the N1-H can influence reactivity and conformation.

The choice of isomer is a critical design element. A C7-substituted analog might be essential if a key interaction is required deep within a protein's active site, whereas a C5 or C6 analog might be superior for improving properties like solubility by adding a polar group into a solvent-exposed region.

Conclusion and Future Outlook

7-Bromo-3-methyl-1H-indazole is more than just a chemical compound; it is a strategic platform for the discovery of next-generation therapeutics. Its well-defined structure, coupled with the synthetic tractability of the C7-bromo position, allows for the systematic exploration of chemical space and the optimization of drug candidates. The continued development of novel cross-coupling methodologies will further enhance the utility of this and related scaffolds. As our understanding of disease biology deepens, particularly in the realm of protein kinase signaling, the demand for versatile and intelligently designed building blocks like **7-Bromo-3-methyl-1H-indazole** will undoubtedly grow, solidifying its place as a valuable tool in the medicinal chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [Review of 7-Bromo-3-methyl-1H-indazole and related compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519952#review-of-7-bromo-3-methyl-1h-indazole-and-related-compounds\]](https://www.benchchem.com/product/b1519952#review-of-7-bromo-3-methyl-1h-indazole-and-related-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com